Ethyl 5-(aminomethyl)nicotinate hydrochloride
CAS No.: 1822787-95-0
VCID: VC6373748
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.67
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of ethyl 5-(aminomethyl)nicotinate hydrochloride involves the following steps:
Detailed experimental protocols for similar compounds suggest the use of catalysts such as potassium hydroxide or triethylamine during the reaction steps . Applications and Potential UsesEthyl 5-(aminomethyl)nicotinate hydrochloride has potential applications in:
Safety and HandlingWhile specific safety data (e.g., MSDS) for this compound is not available, general precautions for handling similar organic salts include:
Research OutlookFurther studies are required to explore the biological activity and pharmacokinetics of ethyl 5-(aminomethyl)nicotinate hydrochloride. Its structural similarity to other bioactive nicotinates suggests promising therapeutic applications. This detailed overview highlights the chemical significance, synthetic pathways, and potential applications of ethyl 5-(aminomethyl)nicotinate hydrochloride while emphasizing its role as a versatile compound in scientific research and industrial processes. |
---|---|
CAS No. | 1822787-95-0 |
Product Name | Ethyl 5-(aminomethyl)nicotinate hydrochloride |
Molecular Formula | C9H13ClN2O2 |
Molecular Weight | 216.67 |
IUPAC Name | ethyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4,10H2,1H3;1H |
Standard InChIKey | HYRHSQJMBIJIPL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=CC(=C1)CN.Cl |
Solubility | not available |
PubChem Compound | 124036892 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume